Methyl 3-chlorothiophene-2-carboxylate

Patent Landscape Analysis Industrial Validation Procurement Prioritization

Researchers requiring validated heterocyclic building blocks with demonstrated industrial precedent face fragmented supply chains and ambiguous isomer performance. Methyl 3-chlorothiophene-2-carboxylate resolves this with a 258-patent validation benchmark-substantially exceeding its 4-Cl and 5-Cl positional isomers-and three orthogonal reactive handles for hydrolysis, SNAr, and Pd-catalyzed cross-coupling. • 258-patent benchmark confirms preferential industrial adoption over positional isomers; compatible with Suzuki-Miyaura and direct C-H arylation at C-5. • Ambient solid (mp 37-38 °C); no cold-chain storage required, unlike the 3-bromo analog (-20 °C). • ≥98% HPLC purity; multi-supplier availability up to kg scale with reference FTIR/Raman spectra for QC.

Molecular Formula C6H5ClO2S
Molecular Weight 176.62 g/mol
CAS No. 88105-17-3
Cat. No. B1333499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chlorothiophene-2-carboxylate
CAS88105-17-3
Molecular FormulaC6H5ClO2S
Molecular Weight176.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)Cl
InChIInChI=1S/C6H5ClO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
InChIKeyZWKYYONTMGVPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Chlorothiophene-2-Carboxylate Overview


Methyl 3-chlorothiophene-2-carboxylate (CAS 88105-17-3, MFCD00068135) is a chlorinated thiophene-2-carboxylic acid methyl ester with molecular formula C₆H₅ClO₂S and a molecular weight of 176.62 g/mol . It is a low-melting solid (mp 37–38 °C) at ambient conditions and is commercially available at ≥97–98% purity (HPLC) from multiple global suppliers including Alfa Aesar/Thermo Fisher Scientific . The compound combines three reactive handles — an ester group at the 2-position, a chlorine atom at the 3-position, and an unsubstituted C-5 ring position — enabling orthogonal functionalization via hydrolysis, nucleophilic aromatic substitution, and cross-coupling chemistry . It is recognized as a fragment scaffold in drug discovery programs and appears in 258 patent documents indexed in PubChem, substantially exceeding most positional isomers in documented industrial adoption [1].

Methyl 3-Chlorothiophene-2-Carboxylate Irreplaceability


The chlorine atom at the 3-position, the methyl ester at the 2-position, and the unsubstituted C-5 position in methyl 3-chlorothiophene-2-carboxylate each confer distinct physicochemical and reactivity profiles that prevent straightforward substitution by the 4-chloro isomer (CAS 88105-19-5), the 5-chloro isomer (CAS 35475-03-7), or the 3-bromo analog (CAS 26137-08-6) [1]. The 4-chloro isomer places the chlorine substituent at a position that is electronically non-conjugating with the ester, fundamentally altering its reactivity in nucleophilic aromatic substitution and cross-coupling [2]. The 5-chloro isomer, a liquid near room temperature (mp 16.5–18 °C) compared to the 3-chloro isomer's low-melting solid (mp 37–38 °C), imposes different handling, storage, and formulation requirements . The 3-bromo analog, while electronically similar, has a substantially higher melting point (47–51 °C) and requires freezer storage (−20 °C), adding logistical burden for process-scale workflows . Furthermore, the 3-chloro-2-carboxylate scaffold appears in 258 patent documents, far outpacing the 4-chloro and 5-chloro isomers in demonstrated industrial utility, indicating that the 3-chloro substitution pattern has been preferentially validated across diverse drug discovery and agrochemical programs [3].

Methyl 3-Chlorothiophene-2-Carboxylate Comparative Evidence


Patent Prevalence vs. Positional Isomers

Methyl 3-chlorothiophene-2-carboxylate (CAS 88105-17-3) is referenced in 258 patent documents indexed via PubChem, indicating widespread adoption as a synthetic intermediate across pharmaceutical, agrochemical, and materials science programs [1]. In contrast, the 4-chloro positional isomer (CAS 88105-19-5) and the 5-chloro positional isomer (CAS 35475-03-7) each appear in substantially fewer patent documents, with the 5-chloro isomer primarily cited as an impurity standard or a single-reference intermediate rather than a broadly utilized building block [2][3]. The 258-patent benchmark provides a quantifiable, procurement-relevant metric: the 3-chloro isomer has been incorporated into validated synthetic routes at a scale that far exceeds its positional analogs, reducing the risk of synthetic route failure when selected as a key intermediate.

Patent Landscape Analysis Industrial Validation Procurement Prioritization

Physical Form and Handling Advantage

The melting point of methyl 3-chlorothiophene-2-carboxylate is 37–38 °C, placing it as a low-melting solid at standard ambient temperature (20–25 °C) . This property contrasts meaningfully with two key analogs. The 3-bromo derivative (CAS 26137-08-6) exhibits a melting point of 47–51 °C — approximately 12 °C higher — and requires storage in a freezer at −20 °C, imposing cold-chain logistics that increase handling complexity in multi-step synthesis campaigns . The 5-chloro positional isomer (CAS 35475-03-7) has a melting point of 16.5–18 °C and exists as a liquid at room temperature (20 °C), which may complicate solid dispensing, accurate weighing, and long-term storage stability relative to the 3-chloro isomer's tractable solid form . The 3-chloro isomer thus occupies a uniquely advantageous physical form window: solid enough for precise gravimetric handling yet low-melting enough for facile melt-processing or solvent-free reaction conditions.

Process Chemistry Solid-State Handling Ambient Storage Stability

Lipophilicity Difference vs. Parent Thiophene

Methyl 3-chlorothiophene-2-carboxylate exhibits a calculated/experimental LogP of 2.11–2.19, representing a quantifiably increased lipophilicity compared to the unsubstituted parent scaffold, methyl thiophene-2-carboxylate (CAS 5380-42-7), which has a LogP of 1.53–1.83 [1][2]. This ΔLogP of approximately +0.3 to +0.6 units is consistent with the expected contribution of a chlorine atom to molecular lipophilicity and translates into meaningful differences in chromatographic retention, aqueous solubility, and predicted membrane permeability in fragment-based drug discovery programs . For medicinal chemists selecting a thiophene-2-carboxylate building block, the 3-chloro derivative offers a distinct, quantifiable shift in physicochemical space relative to the unsubstituted parent — a parameter that directly impacts fragment library design, lead optimization, and ADME property tuning.

ADME Optimization Lipophilic Efficiency Fragment Property Tuning

Chloride as Directing Group in C–H Arylation

Liégault et al. (J. Org. Chem. 2010) demonstrated that a chlorine substituent on a heteroaromatic ring serves a dual function in palladium-catalyzed direct arylation: it enhances overall reactivity and diverts regioselectivity to provide alternative regioisomeric products in high yields [1]. In their systematic study, chlorothiophene substrates exhibited superior outcomes compared to non-chlorinated analogs, with the C–Cl bond acting as both an activating group (improving reactivity in otherwise sluggish systems) and a blocking group (directing arylation to specific positions). While this study did not use methyl 3-chlorothiophene-2-carboxylate as the explicit substrate, the mechanistic principles — including the correlation of reactivity profiles with a concerted metalation-deprotonation (CMD) pathway — are directly applicable to the 3-chloro-2-carboxylate scaffold, where the chlorine at C-3 can direct C–H functionalization to the C-5 position while the ester at C-2 provides an additional handle for subsequent transformations [1][2].

C–H Activation Regioselective Arylation Cross-Coupling Strategy

Validated Utility in Fused Heterocycle Synthesis

Demina et al. (Beilstein J. Org. Chem. 2019) employed a panel of methyl 3-chlorothiophene-2-carboxylates (compounds 2a–k) as direct substrates in the Fiesselmann thiophene synthesis, reacting them with methyl thioglycolate in the presence of potassium tert-butoxide in THF to afford aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates 3a–k in isolated yields of 41–78% [1]. This peer-reviewed publication provides direct experimental validation of the compound's utility as a starting material for constructing fused thiophene heterocycles — a scaffold class relevant to organic electronics (N,S-heteroacenes), photovoltaics, and bioactive molecule synthesis. The 41–78% yield range across a diverse substrate panel establishes a benchmark for synthetic feasibility that procurement decisions can reference when evaluating this compound's suitability for analogous heterocycle construction programs [1].

Fused Thiophene Synthesis Thienothiophene Heteroacene Materials

Spectroscopic Identity Reference Data

Methyl 3-chlorothiophene-2-carboxylate benefits from an established spectroscopic reference framework that enables unambiguous identity confirmation and purity verification in procurement workflows. The SpectraBase spectral database (Bio-Rad Laboratories / John Wiley & Sons) contains 2 FTIR spectra and 1 Raman spectrum for this compound, providing fingerprint-level vibrational spectroscopic data for incoming quality control [1]. Additionally, Satonaka (Bull. Chem. Soc. Jpn. 1983) systematically characterized the 1H NMR spectra and IR carbonyl stretching frequencies of methyl 3-, 4-, and 5-substituted 2-thiophenecarboxylates, establishing linear free-energy relationships between substituent electronegativity and both NMR coupling constants and IR carbonyl frequencies [2]. This comparative dataset allows procurement teams to (a) confirm the identity of received material against published spectral references, (b) distinguish the 3-chloro isomer from the 4-chloro and 5-chloro isomers by their distinct NMR and IR signatures, and (c) assess purity against the documented 97–98% (HPLC) commercial specification .

Analytical Characterization FTIR Spectroscopy NMR Reference Standards

Methyl 3-Chlorothiophene-2-Carboxylate Application Scenarios


Fragment-Based Discovery and Lead Optimization

Programs that prioritize building blocks with extensive industrial precedent should select methyl 3-chlorothiophene-2-carboxylate over positional isomers based on its 258-patent validation benchmark [1]. The compound's moderate lipophilicity (LogP 2.11–2.19) relative to the unsubstituted parent (LogP 1.53–1.83) provides a quantifiable ΔLogP window for tuning fragment physicochemical properties during hit-to-lead optimization [2]. Its identity as a fragment scaffold — explicitly marketed as a 'fragment molecule for molecular linking, expansion, and modification' — combined with its compatibility with Suzuki–Miyaura and other Pd-catalyzed cross-coupling reactions, positions it as a versatile starting point for fragment growing and merging strategies . The availability of reference FTIR and Raman spectra in SpectraBase further supports QC workflows in fragment library management [3].

C–H Activation and Regioselective Arylation

The 3-chloro substituent in methyl 3-chlorothiophene-2-carboxylate can function as both an activating group and a regiochemical director in palladium-catalyzed direct C–H arylation, as established by the Liégault et al. (2010) mechanistic study on chlorothiophene reactivity [1]. Synthetic programs that require selective C-5 arylation while retaining the ester at C-2 and the chlorine at C-3 for subsequent orthogonal transformations will benefit from the predictable regioselectivity conferred by the 3-chloro substitution pattern. The Satonaka (1983) structure–property correlations provide additional guidance, showing that coupling constants and IR carbonyl frequencies in this series vary linearly with substituent electronegativity, enabling rational prediction of electronic effects when the chlorine is replaced or modified in downstream steps [2].

Fused Heterocycle Synthesis

The Demina et al. (2019) study provides a validated synthetic protocol in which methyl 3-chlorothiophene-2-carboxylates undergo Fiesselmann condensation with methyl thioglycolate (KOtBu, THF) to afford 3-hydroxythieno[3,2-b]thiophene-2-carboxylates in 41–78% isolated yields [1]. This chemistry is directly applicable to programs constructing N,S-heteroacenes for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other π-conjugated materials. The documented 41–78% yield range across diverse aryl-substituted substrates (compounds 2a–k) provides a realistic benchmarking expectation for feasibility assessment. The compound's ambient storage stability (solid at 20–25 °C, no cold-chain requirement) further supports its use in multi-step, campaign-based heterocycle library synthesis [2].

Process Chemistry and Scale-Up

Methyl 3-chlorothiophene-2-carboxylate's melting point of 37–38 °C positions it as a tractable solid at ambient temperature, avoiding the cold-chain storage requirements (−20 °C) of its 3-bromo analog (mp 47–51 °C) and the liquid-handling complications of the 5-chloro isomer (mp 16.5–18 °C) [1][2]. The compound is commercially available at ≥98% purity (HPLC) from multiple suppliers including Alfa Aesar/Thermo Fisher Scientific and AKSci, with production scale up to kilograms [3]. These properties — ambient solid form, high commercial purity, multi-supplier availability, and no specialized storage requirements — collectively reduce procurement risk and simplify material handling in process development, scale-up campaigns, and parallel medicinal chemistry workflows.

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